N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide
CAS No.: 1797571-34-6
Cat. No.: VC4212350
Molecular Formula: C24H28N4O3
Molecular Weight: 420.513
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797571-34-6 |
|---|---|
| Molecular Formula | C24H28N4O3 |
| Molecular Weight | 420.513 |
| IUPAC Name | N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
| Standard InChI | InChI=1S/C24H28N4O3/c1-16(2)18-7-9-19(10-8-18)26-23(30)22(29)25-15-17-11-13-28(14-12-17)24-27-20-5-3-4-6-21(20)31-24/h3-10,16-17H,11-15H2,1-2H3,(H,25,29)(H,26,30) |
| Standard InChI Key | UBCRFFNTZHRGJU-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Introduction
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a complex organic compound classified as an oxalamide. It features a benzo[d]oxazole moiety, a piperidine ring, and an oxalamide functional group, contributing to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly as a lead compound for further modifications aimed at enhancing biological activity.
Synthesis
The synthesis of N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide typically involves multi-step synthetic pathways starting from commercially available precursors. The specific steps often involve various chemical reactions and conditions, such as temperature and reaction time, which are detailed in scientific literature and patents related to this compound.
Biological Activity
While specific biological activity data for N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is limited, compounds with similar structural motifs have shown potential in various therapeutic areas. These include anticancer and anti-inflammatory activities, where modifications to the oxalamide and piperidine linkers can enhance therapeutic effectiveness.
Potential Applications
Given its structural features, N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide has potential applications in medicinal chemistry, particularly in drug discovery. The compound's unique structure allows for modifications that could enhance its biological activity, making it a valuable lead compound for further research.
Research Findings and Future Directions
Research on compounds with similar structures has highlighted the importance of structural variations in achieving optimal therapeutic effects. Future studies should focus on optimizing the biological activity of N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide through targeted modifications and exploring its potential applications in various therapeutic areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume